Cas no 95-68-1 (2,4-dimethylaniline)

2,4-dimethylaniline structure
2,4-dimethylaniline structure
Nom du produit:2,4-dimethylaniline
Numéro CAS:95-68-1
Le MF:C8H11N
Mégawatts:121.179641962051
MDL:MFCD00007738
CID:34809
PubChem ID:7250

2,4-dimethylaniline Propriétés chimiques et physiques

Nom et identifiant

    • 2,4-Dimethylbenzenamine
    • 2,4-Xylidine
    • 2,4-Dimethylaniline
    • m-Xylidine
    • 1-Amino-2,4-dimethylbenzene
    • 2,4-Dimethyl aminobenzene
    • 2,4-Dimethylbenzenamine (ACI)
    • 2,4-Xylidine (8CI)
    • 2,4-Dimethylphenylamine
    • 2,4-Xylylamine
    • 4-Amino-1,3-dimethylbenzene
    • 4-Amino-1,3-xylene
    • NSC 7640
    • Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
    • 2,4-dimethylaniline
    • MDL: MFCD00007738
    • Piscine à noyau: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
    • La clé Inchi: CZZZABOKJQXEBO-UHFFFAOYSA-N
    • Sourire: NC1C(C)=CC(C)=CC=1
    • BRN: 636243

Propriétés calculées

  • Qualité précise: 121.08900
  • Masse isotopique unique: 121.089
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 0
  • Complexité: 90.6
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: Rien du tout
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Surface topologique des pôles: 26A^2

Propriétés expérimentales

  • Couleur / forme: Liquides huileux incolores [1]
  • Dense: 0.98 g/mL at 25 °C(lit.)
  • Point de fusion: −14.3 °C (lit.)
  • Point d'ébullition: 218 °C(lit.)
  • Point d'éclair: Température Fahrenheit: 208.4°f
    Degrés Celsius: 98 ° C
  • Indice de réfraction: n20/D 1.558(lit.)
  • Acidité alcalinité: 7 (22g/l, H2O, 20℃)
  • Solubilité: 5g/l
  • Coefficient de répartition de l'eau: 5 g/L (20 ºC)
  • Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
  • Le PSA: 26.02000
  • Le LogP: 2.46680
  • Solubilité: Légèrement soluble dans l'eau, soluble dans l'éthanol, l'éther, le benzène et d'autres solvants organiques. [12]
  • Merck: 10084
  • Sensibilité: Sensible à la lumière
  • Pression de vapeur: 0.16 mmHg ( 25 °C)
  • FEMA: 3596

2,4-dimethylaniline Informations de sécurité

  • Symbolisme: GHS06 GHS08 GHS09
  • Provoquer:Dangereux
  • Mot signal:Danger
  • Description des dangers: H301,H311,H331,H373,H411
  • Déclaration d'avertissement: P261,P273,P280,P301+P310,P311
  • Numéro de transport des marchandises dangereuses:UN 1711 6.1/PG 2
  • Wgk Allemagne:2
  • Code de catégorie de danger: 23/24/25-33-51/53
  • Instructions de sécurité: S28-S36/37-S45-S61-S28A
  • Carte FOCA taille f:8
  • RTECS:ZE8925000
  • Identification des marchandises dangereuses: T N
  • Groupe d'emballage:II
  • Catégorie d'emballage:II
  • Terminologie du risque:R23/24/25; R33; R51/53
  • Niveau de danger:6.1
  • TSCA:Yes
  • Limites d'explosion:1.1-7.0%(V)
  • Conditions de stockage:room temp
  • Durée de la sécurité:6.1

2,4-dimethylaniline Données douanières

  • Code HS:2921419000
  • Données douanières:

    Code douanier chinois:

    2921419000

    Résumé:

    HS: 2921419000 sel d'aniline TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2921419000 aniline et ses sels. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2,4-dimethylaniline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Key Organics Ltd
STR00897-1MG
2,4-Dimethylaniline
95-68-1 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
STR00897-5MG
2,4-Dimethylaniline
95-68-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
STR00897-1g
2,4-Dimethylaniline
95-68-1 >95%
1g
£20.00 2025-02-09
Life Chemicals
F2190-0463-0.5g
"2,4-dimethylaniline"
95-68-1 95%+
0.5g
$19.0 2023-11-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105632-10l
2,4-dimethylaniline
95-68-1 99%
10l
¥4094.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017379-500ml
2,4-dimethylaniline
95-68-1 99%
500ml
¥315 2024-07-19
TRC
X749690-25g
2,​4-​Dimethylaniline(2,4-Xylidine)
95-68-1
25g
$80.00 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D105632-20l
2,4-dimethylaniline
95-68-1 99%
20l
¥5774.90 2023-09-03
TRC
X749690-50g
2,​4-​Dimethylaniline(2,4-Xylidine)
95-68-1
50g
$91.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017379-100ml
2,4-dimethylaniline
95-68-1 99%
100ml
¥94 2024-07-19

2,4-dimethylaniline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Copper ,  2633071-98-2 Solvents: Dimethyl sulfoxide ,  Water ;  48 h, 80 °C
Référence
Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation
Wang, Erfei; Chen, Kaixuan; Chen, Yinan; Zhang, Jiawei; Lin, Xinrong; et al, Science China: Chemistry, 2021, 64(1), 17-21

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ;  48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Référence
Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives
Das, Uttam Kumar ; Kumar, Amit; Ben-David, Yehoshoa; Iron, Mark A. ; Milstein, David, Journal of the American Chemical Society, 2019, 141(33), 12962-12966

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1.25 h, 1 atm, rt
Référence
Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes
Enneiymy, Mohamed; Le Drian, Claude; Becht, Jean-Michel, New Journal of Chemistry, 2019, 43(44), 17383-17389

Méthode de production 4

Conditions de réaction
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  Triphos ,  Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ;  24 h, 130 °C
Référence
Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine
Pan, Yixiao; Luo, Zhenli; Xu, Xin; Zhao, Haoqiang; Han, Jiahong; et al, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806

Méthode de production 5

Conditions de réaction
1.1 Reagents: Tris(pentafluorophenyl)borane ,  Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ;  24 h, 50 atm, 120 °C
Référence
Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex
Yuan, Ming-Lei; Xie, Jian-Hua; Zhu, Shou-Fei; Zhou, Qi-Lin, ACS Catalysis, 2016, 6(6), 3665-3669

Méthode de production 6

Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ;  3 h, 100 °C
Référence
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ;  24 h
Référence
Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles
Amanchi, Srinivasa Rao; Ashok Kumar, K. V.; Lakshminarayana, Bhairi; Satyanarayana, G.; Subrahmanyam, Ch., New Journal of Chemistry, 2019, 43(2), 748-754

Méthode de production 8

Conditions de réaction
1.1 Reagents: Lithium hydroxide ,  Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ;  20 min, rt; 16 h, 170 °C
Référence
Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium
Qiu, Zihang; Lv, Leiyang; Li, Jianbin; Li, Chen-Chen; Li, Chao-Jun, Chemical Science, 2019, 10(18), 4775-4781

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ;  1 h, rt
Référence
TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles
Darehkordi, Ali ; Ramezani, Mahin; Rahmani, Fariba, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
Référence
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ;  8 h, 0.6 MPa, 120 °C
Référence
Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst
Chen, Xiaodong; Shen, Kui ; Ding, Danni; Chen, Junying; Fan, Ting ; et al, ACS Catalysis, 2018, 8(11), 10641-10648

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) ,  Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) ,  Silica Solvents: Ethanol ;  60 min, 30 °C
Référence
N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes
Huang, Haigen; Liang, Xiangcheng; Wang, Xueguang; Sheng, Yao; Chen, Chenju; et al, Applied Catalysis, 2018, 559, 127-137

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ;  2.5 h, 5 MPa, 100 °C
Référence
Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes
Huang, Haigen; Wang, Xueguang; Sheng, Yao; Chen, Chenju; Zou, Xiujing; et al, RSC Advances, 2018, 8(16), 8898-8909

Méthode de production 14

Conditions de réaction
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide ,  Carbon nitride (C3N4) Solvents: Ethanol ;  1 h, 30 °C
Référence
Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate
Luo, Shicheng; Long, Yu; Liang, Kun; Qin, Jiaheng; Qiao, Yi; et al, Green Chemistry, 2021, 23(21), 8545-8553

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen ,  Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ;  2 h, 2 MPa, 40 °C
Référence
Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation
Wei, Ning; Zou, Xiujing; Huang, Haigen; Wang, Xueguang; Ding, Weizhong; et al, European Journal of Organic Chemistry, 2018, 2018(2), 209-214

Méthode de production 16

Conditions de réaction
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Référence
Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure
Daskapan, Tahir ; Korkmaz, Adem, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ;  1 h, 30 °C
Référence
Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate
Luo, Shicheng; Long, Yu; Liang, Kun; Sun, Xun; Qin, Jiaheng; et al, Molecular Catalysis, 2022, 531,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol ,  Water ;  3 h, 5 bar, 90 °C
Référence
Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation
Zhang, Guangji; Tang, Feiying; Wang, Xiaoying; An, Ping; Wang, Liqiang ; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Méthode de production 19

Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) ,  Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ;  30 min, 40 °C
Référence
Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts
Huang, Haigen; Wang, Xueguang; Li, Xu; Chen, Chenju; Zou, Xiujing; et al, Green Chemistry, 2017, 19(3), 809-815

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Nickel ,  Silica Solvents: Water ;  65 min, rt
Référence
Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds
Mazaheri, Omid; Kalbasi, Roozbeh Javad, RSC Advances, 2015, 5(43), 34398-34414

Méthode de production 21

Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine ,  Sodium iodide Solvents: Chloroform ;  72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes
Qu, Zhonghua; Chen, Xing; Zhong, Shuai; Deng, Guo-Jun ; Huang, Huawen, Organic Letters, 2021, 23(14), 5349-5353

Méthode de production 22

Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Référence
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Méthode de production 23

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Sulfur ,  Water Solvents: Dimethylformamide ;  20 h, 150 °C
Référence
Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy
Shuai, Qi; Li, Jun; Zhao, Feng; Su, Weike ; Deng, Guojun, Chemical Papers, 2019, 73(4), 965-975

Méthode de production 24

Conditions de réaction
1.1 Reagents: Cuprous iodide ,  Hydrogen bromide Solvents: 1,2-Dichloroethane ,  Water ;  12 h, 120 °C
Référence
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; Xi, Chanjuan, Organic Letters, 2015, 17(23), 5836-5839

Méthode de production 25

Conditions de réaction
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ;  3 - 5 h, 80 °C
Référence
Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction
Sun, Shuai; Quan, Zhengjun; Wang, Xicun, RSC Advances, 2015, 5(103), 84574-84577

Méthode de production 26

Conditions de réaction
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol ,  Water ;  240 min, rt
Référence
A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes
Dabiri, Minoo; Miraghaee, Seyedesahar; Nikbakht, Roonak; Bashiribod, Sahareh, Journal of Cluster Science, 2021, 32(4), 959-965

Méthode de production 27

Conditions de réaction
Référence
Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides
Sattar, Almas; Ur Rehman, Aziz; Abbasi, Muhammad Athar; Siddiqui, Sabahat Zahra; Rasool, Shahid; et al, Turkish Journal of Chemistry, 2018, 42(2), 401-417

Méthode de production 28

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Methanol ,  Chloroform ;  2.7 min, 90 °C
1.2 Reagents: Methanol ;  90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Référence
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; Gutmann, Bernhard; Kappe, C. Oliver, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Méthode de production 29

Conditions de réaction
Référence
Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents
Aziz-ur-Rehman; Abbasi, Muhammad Athar; Siddiqui, Sabahat Zahra; Ahmad, Irshad; Shahid, Muhammad; et al, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809

Méthode de production 30

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ;  2 h, 1 MPa, rt → 45 °C
Référence
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
Huang, Haigen; Wang, Xueguang; Tan, Mingwu; Chen, Chenju; Zou, Xiujing; et al, ChemCatChem, 2016, 8(8), 1485-1489

Méthode de production 31

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ;  20 h, 90 °C
Référence
A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water
Karimi, Babak; Mansouri, Fariborz; Vali, Hojatollah, ChemPlusChem, 2015, 80(12), 1750-1759

Méthode de production 32

Conditions de réaction
1.1 Catalysts: Iron ,  Copper ,  Cellulose Solvents: Water ;  5 min, rt
1.2 Reagents: Sodium borohydride ;  7 h, 70 °C
Référence
Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water
Karami, Shiva; Zeynizadeh, Behzad; Shokri, Zahra, Cellulose (Dordrecht, 2018, 25(6), 3295-3305

Méthode de production 33

Conditions de réaction
1.1 Reagents: Thiourea ,  Potassium tert-butoxide Solvents: Ethanol ;  12 h, 80 °C
Référence
Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source
Lv, Mei-fang; Lu, Guo-ping; Cai, Chun, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144

Méthode de production 34

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Référence
Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source
Chen, Xia; Zhou, Xiao-Yu; Wu, Hong; Lei, Yi-Zhu; Li, Jin-Hui, Synthetic Communications, 2018, 48(19), 2475-2484

Méthode de production 35

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Palladium (cerium dioxide-supported) ;  3.5 h, 2 MPa, 45 °C
Référence
High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes
Shi, Xiuxiu; Wang, Xueguang; Shang, Xingfu; Zou, Xiujing; Ding, Weizhong; et al, ChemCatChem, 2017, 9(19), 3743-3751

Méthode de production 36

Conditions de réaction
Référence
Hydroxylamine-mediated C-C amination via an aza-hock rearrangement
Wang, Tao; Stein, Philipp M.; Shi, Hongwei; Hu, Chao; Rudolph, Matthias; et al, Nature Communications, 2021, 12(1),

Méthode de production 37

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, 1 atm, rt
Référence
Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes
Enneiymy, Mohamed; Fioux, Philippe; Le Drian, Claude; Matei Ghimbeu, Camelia; Becht, Jean-Michel, RSC Advances, 2020, 10(60), 36741-36750

Méthode de production 38

Conditions de réaction
1.1 Reagents: Sodium hydroxide ;  10 min, 80 °C
Référence
Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials
Mulani, Khudbudin B.; Kamble, Brahmanand M.; Chandegaonkar, Vijay R.; Deshpande, Hemantini A., Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53

Méthode de production 39

Conditions de réaction
Référence
Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives
Sa, Adinarayana; Chauhana, Pramod K.; Choudhary, Prakash C., Chemistry & Biology Interface, 2018, 8(1), 26-44

Méthode de production 40

Conditions de réaction
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ;  22 °C
1.2 Reagents: Piperidine ;  12 h, 80 °C
Référence
Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes
Herold, Sebastian; Moehle, Sabine; Zirbes, Michael; Richter, Frank; Nefzger, Hartmut; et al, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278

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